molecular formula C6H7N5S B13075753 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13075753
M. Wt: 181.22 g/mol
InChI Key: SJUYUBOJEZRZJM-UHFFFAOYSA-N
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Description

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both a thiadiazole and a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with a suitable thiadiazole derivative. One common method involves the use of 1,2,5-thiadiazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1H-pyrazol-4-amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1,3,4-Thiadiazol-2-yl)methyl]-1H-pyrazol-4-amine
  • 1-[(1,2,4-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
  • 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the specific positioning of the thiadiazole ring, which can influence its electronic properties and biological activity. The presence of the 1,2,5-thiadiazole ring can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C6H7N5S/c7-5-1-8-11(3-5)4-6-2-9-12-10-6/h1-3H,4,7H2

InChI Key

SJUYUBOJEZRZJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC2=NSN=C2)N

Origin of Product

United States

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